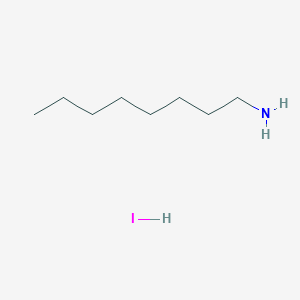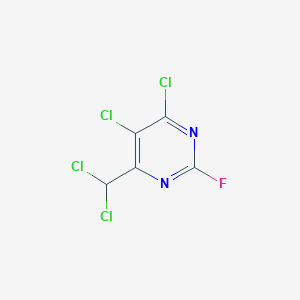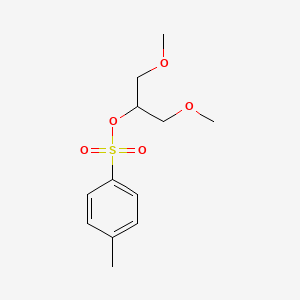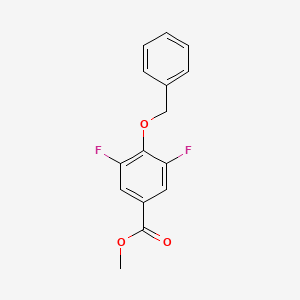
5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinamine, 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinamine, 98% (5-Cl-6-DCM-2-F-4-PY) is a novel fluorinated pyrimidinamine molecule with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 181.1 g/mol and a melting point of 168-170°C. 5-Cl-6-DCM-2-F-4-PY is a highly versatile molecule that has been used in a variety of synthetic and biological studies.
作用機序
The mechanism of action of 5-Cl-6-DCM-2-F-4-PY is not well understood. It is believed that the molecule is able to interact with specific proteins in the cell, leading to the inhibition of certain biochemical pathways. In addition, the molecule may act as an allosteric inhibitor, meaning that it can bind to a specific site on a protein and alter its conformation in such a way that it is no longer able to interact with its target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-6-DCM-2-F-4-PY are not well understood. However, it is believed that the molecule may be able to interact with certain proteins in the cell, leading to the inhibition of certain biochemical pathways. In addition, the molecule may act as an allosteric inhibitor, meaning that it can bind to a specific site on a protein and alter its conformation in such a way that it is no longer able to interact with its target molecule.
実験室実験の利点と制限
The main advantage of using 5-Cl-6-DCM-2-F-4-PY in laboratory experiments is its versatility. The molecule has a wide range of applications in scientific research, making it a valuable tool for scientists. In addition, the molecule is relatively easy to synthesize, making it a cost-effective reagent.
The main limitation of using 5-Cl-6-DCM-2-F-4-PY in laboratory experiments is its lack of specificity. The molecule has a wide range of effects on different proteins and biochemical pathways, making it difficult to predict its effects in a given experiment.
将来の方向性
The potential applications of 5-Cl-6-DCM-2-F-4-PY are vast, and the molecule has the potential to be used in a variety of scientific research applications. Some potential future directions include:
1. Development of new synthetic methods using 5-Cl-6-DCM-2-F-4-PY as a building block.
2. Development of new therapeutic compounds using 5-Cl-6-DCM-2-F-4-PY as a starting material.
3. Development of new fluorescent probes using 5-Cl-6-DCM-2-F-4-PY as a scaffold.
4. Development of new enzyme inhibitors using 5-Cl-6-DCM-2-F-4-PY as a lead compound.
5. Development of new signal transduction inhibitors using 5-Cl-6-DCM-2-F-4-PY as a scaffold.
6. Development of new imaging agents using 5-Cl-6-DCM-2-F-4-PY as a starting material.
7. Investigation of the biochemical and physiological effects of 5-Cl-6-DCM-2-F-4-PY in vivo.
8. Investigation of the mechanism of action of 5-Cl-6-DCM-2-F-4-PY in vitro.
合成法
5-Cl-6-DCM-2-F-4-PY can be synthesized using a two-step process. The first step involves the reaction of 5-chloro-2-fluoro-4-pyrimidinamine (5-Cl-2-F-4-PY) with dichloromethylene (DCM) to form 5-chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinamine (5-Cl-6-DCM-2-F-4-PY). This reaction is carried out in the presence of an inert solvent such as THF at room temperature. The second step involves the purification of the crude product through recrystallization.
科学的研究の応用
5-Cl-6-DCM-2-F-4-PY has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of novel compounds with potential therapeutic applications. It has also been used as a reagent in the synthesis of novel fluorinated compounds with interesting physical and chemical properties. 5-Cl-6-DCM-2-F-4-PY has also been used in the study of enzyme inhibition, as well as in the study of signal transduction pathways.
特性
IUPAC Name |
5-chloro-6-(dichloromethyl)-2-fluoropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3FN3/c6-1-2(3(7)8)11-5(9)12-4(1)10/h3H,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTMEEASGINQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)F)C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B6305840.png)




![N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine](/img/structure/B6305879.png)



